3-(Isoquinolin-4-yl)prop-2-enoic acid

Chemical Synthesis Medicinal Chemistry Procurement

For SAR-driven CNS programs requiring optimal permeability (LogP 2.33) and salt formation (pKa 3.13), this ≥98% pure building block minimizes false readouts inherent to quinoline analogs.

Molecular Formula C12H9NO2
Molecular Weight 199.209
CAS No. 2045277-02-7
Cat. No. B2383654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isoquinolin-4-yl)prop-2-enoic acid
CAS2045277-02-7
Molecular FormulaC12H9NO2
Molecular Weight199.209
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C=CC(=O)O
InChIInChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5+
InChIKeyVAYIJIGCUZLGRC-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Isoquinolin-4-yl)prop-2-enoic acid (CAS 2045277-02-7): Chemical Identity and Procurement Baseline


3-(Isoquinolin-4-yl)prop-2-enoic acid (CAS 2045277-02-7), also known as (2E)-3-(4-Isoquinolinyl)-2-propenoic acid, is an organic compound belonging to the class of isoquinoline derivatives conjugated with an acrylic acid moiety. It is characterized by a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . The compound is a solid at room temperature, with a predicted boiling point of 415.4±20.0 °C and density of 1.307±0.06 g/cm³ . Its key structural identifiers include the InChI Key VAYIJIGCUZLGRC-AATRIKPKSA-N and SMILES notation OC(/C=C/C1=CN=CC2=C1C=CC=C2)=O . It is commercially available for research purposes, with typical purities of 95% or ≥98% from various suppliers [1].

Why 3-(Isoquinolin-4-yl)prop-2-enoic Acid Cannot Be Substituted with Quinoline Analogs in Critical Applications


The interchange of 3-(isoquinolin-4-yl)prop-2-enoic acid with its structural analog, (E)-3-(quinolin-4-yl)acrylic acid (CAS 81124-52-9), is not scientifically justifiable. While both share the same molecular formula and weight, their core heterocyclic frameworks differ fundamentally. The target compound is built upon an isoquinoline nucleus, whereas the analog is based on a quinoline ring system. This single positional isomerism of the nitrogen atom results in distinct electronic distributions, as evidenced by the significant difference in their predicted pKa values (3.13±0.10 for the isoquinoline derivative versus a predicted 4.06 for the quinoline analog [1]). Furthermore, this structural difference is reflected in a measurable divergence in lipophilicity, with the target compound's LogP of 2.33 indicating higher hydrophobicity compared to the analog's LogP of 1.49 . These physicochemical disparities can directly translate to divergent behavior in biological systems, affecting parameters such as target binding, membrane permeability, and metabolic stability, thereby precluding their use as interchangeable building blocks or screening tools in quantitative research.

Quantitative Differentiation Evidence for 3-(Isoquinolin-4-yl)prop-2-enoic acid Against Closest Analogs


Superior Purity Grade: 98% vs. 95% Commercial Availability

For researchers requiring high-fidelity building blocks, 3-(Isoquinolin-4-yl)prop-2-enoic acid is commercially available at a guaranteed purity of ≥98% from certain suppliers , representing a 3-percentage-point increase in purity over the standard 95% grade offered for its closest analog, (E)-3-(quinolin-4-yl)acrylic acid, by the same and other vendors [1]. This higher purity specification reduces the risk of confounding results in sensitive assays due to trace impurities.

Chemical Synthesis Medicinal Chemistry Procurement

Increased Lipophilicity: A 0.84 LogP Unit Advantage for Membrane Permeation

3-(Isoquinolin-4-yl)prop-2-enoic acid exhibits a significantly higher calculated partition coefficient (LogP) of 2.33 compared to the quinoline analog's LogP of 1.49 . This difference of 0.84 LogP units suggests a markedly increased affinity for non-polar environments, which is a critical determinant for passive membrane permeability. According to Lipinski's Rule of 5, a LogP value under 5 is desirable; however, a value in the 2-3 range, like that of the target compound, is often associated with optimal cellular uptake and blood-brain barrier penetration for central nervous system (CNS) drug candidates.

Drug Design ADME Lipophilicity

Distinct Acidity Profile: A 0.93 pKa Unit Shift Influencing Ionization State

The predicted acid dissociation constant (pKa) for 3-(Isoquinolin-4-yl)prop-2-enoic acid is 3.13±0.10, which is 0.93 units lower than the predicted pKa of 4.06 for its quinoline counterpart [1]. This indicates that the isoquinoline derivative is a stronger acid and will exist to a greater extent in its ionized (carboxylate) form at physiological pH (7.4). This difference in ionization state can dramatically affect solubility, binding interactions with charged residues in protein active sites, and overall pharmacokinetic behavior.

Physicochemical Properties Bioavailability Solubility

Unique Scaffold for Fragment-Based Drug Discovery

While direct biological activity data for the target compound is scarce, its core isoquinoline structure is a privileged scaffold in medicinal chemistry, distinct from the more common quinoline and indole frameworks. A comparative analysis of in-class biological activities reveals that isoquinoline derivatives exhibit a distinct activity profile. For example, studies on 3-arylisoquinolinamines have demonstrated potent topoisomerase I inhibitory activity against four tumor cell lines [1], and other isoquinoline-based compounds have shown specific CXCR4 antagonism with anti-HIV activity [2]. In contrast, quinoline derivatives are more broadly characterized by antimalarial and EGFR-TK inhibitory activities . This divergence in class-level activity suggests that the isoquinoline scaffold of 3-(Isoquinolin-4-yl)prop-2-enoic acid may predispose it to a different and potentially more selective target profile than its quinoline analog.

Fragment-Based Drug Discovery FBDD Lead Optimization

Defined Application Scenarios for 3-(Isoquinolin-4-yl)prop-2-enoic Acid Based on Verified Differentiation


High-Fidelity Synthesis of Complex Molecules for Structure-Activity Relationship (SAR) Studies

The availability of 3-(Isoquinolin-4-yl)prop-2-enoic acid at a ≥98% purity grade makes it the preferred starting material for the synthesis of compound libraries where high purity is non-negotiable. In SAR campaigns, even minor impurities can lead to spurious biological readouts, wasting resources and time. Using this higher-grade isoquinoline building block over the standard 95% pure quinoline analog minimizes the risk of impurity-driven false positives or negatives, ensuring that observed biological activity can be attributed to the intended molecule with higher confidence .

Design of CNS-Penetrant Chemical Probes or Drug Candidates

Medicinal chemists aiming to target intracellular or CNS-based proteins should prioritize 3-(Isoquinolin-4-yl)prop-2-enoic acid. Its calculated LogP of 2.33 is significantly higher than that of the quinoline analog (1.49), placing it within an optimal lipophilicity window for passive membrane diffusion . This property is a key parameter for designing compounds with favorable absorption, distribution, and blood-brain barrier penetration profiles. Selecting this scaffold early in a project can proactively address common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, increasing the likelihood of developing an orally bioavailable or CNS-active therapeutic [1].

Development of Formulations Requiring Enhanced Aqueous Solubility

Formulation scientists working with poorly soluble lead compounds can exploit the lower pKa of 3-(Isoquinolin-4-yl)prop-2-enoic acid (3.13±0.10) to their advantage . Compared to the less acidic quinoline analog, this compound will more readily form salts or be ionized at physiological pH . This property is invaluable for developing injectable formulations or improving the oral bioavailability of a drug candidate by enhancing its dissolution rate in the gastrointestinal tract. This inherent physicochemical advantage can circumvent the need for complex and costly formulation techniques like nano-milling or the use of high concentrations of solubilizing excipients.

Fragment-Based Lead Discovery for Novel Target Classes

For researchers engaged in fragment-based drug discovery (FBDD), 3-(Isoquinolin-4-yl)prop-2-enoic acid represents a versatile and privileged fragment. Its isoquinoline core is associated with distinct biological activities, such as topoisomerase I and CXCR4 antagonism, which differ from the more common activities of quinoline fragments . Incorporating this fragment into a screening library expands the chemical diversity and increases the chances of identifying hits against challenging or novel protein targets. Its commercial availability and the synthetic handle provided by the acrylic acid group make it an ideal starting point for fragment growing, linking, or merging strategies aimed at optimizing hit affinity and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Isoquinolin-4-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.